molecular formula C12H16ClN3O B1478873 1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2097956-52-8

1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Cat. No. B1478873
CAS RN: 2097956-52-8
M. Wt: 253.73 g/mol
InChI Key: HPRTXMJDTOAJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine (CPCO) is a novel synthetic cyclic pyrimidine derivative that has been studied for its potential medicinal properties. CPCO has been found to possess anti-inflammatory, anti-fungal, anti-tumor, and immunomodulatory activities, making it a promising candidate for a variety of therapeutic applications. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CPCO.

Scientific Research Applications

Antimicrobial Agent

This compound exhibits potential as an antimicrobial agent due to its nitrogen-containing heterocyclic core. Nitrogen heterocycles like pyrrolopyrazine, which is structurally related, have shown significant antimicrobial properties . The presence of the chloropyrimidin moiety could enhance these properties, making it a candidate for developing new antimicrobial drugs.

Anti-inflammatory Activity

The cyclopenta[e][1,4]oxazepine ring system may contribute to anti-inflammatory activity. Compounds with similar structures have been utilized in the synthesis of molecules with pronounced anti-inflammatory effects . This application is particularly relevant in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antiviral Applications

Given the structural similarity to pyrrolopyrazine derivatives, which have demonstrated antiviral activities, this compound could serve as a scaffold for synthesizing antiviral agents . Its potential efficacy against a range of viruses could be explored, especially in the context of emerging viral diseases.

Antifungal Properties

The chloropyrimidin moiety in combination with the oxazepine ring might offer antifungal properties. This application could be significant in addressing fungal resistance to current antifungal drugs, providing a pathway to novel treatments .

Antioxidant Capabilities

Oxazepine derivatives have been associated with antioxidant properties. The unique structure of 1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine could be investigated for its ability to neutralize free radicals, which is valuable in preventing oxidative stress-related diseases .

Kinase Inhibition

The compound’s framework may be conducive to kinase inhibition, a crucial mechanism in targeted cancer therapies. Structural analogs have been used to design selective inhibitors that modulate kinase activity, which is pivotal in cell signaling and cancer progression .

properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c13-11-6-12(15-8-14-11)16-4-5-17-7-9-2-1-3-10(9)16/h6,8-10H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPRTXMJDTOAJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCN(C2C1)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Reactant of Route 2
Reactant of Route 2
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Reactant of Route 3
Reactant of Route 3
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Reactant of Route 4
Reactant of Route 4
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Reactant of Route 5
Reactant of Route 5
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Reactant of Route 6
1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.